

CH5164840 Overview and Hepatotoxicity Context

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Compound Focus: CH5164840

Cat. No.: S547926

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CH5164840 is a novel small molecule Heat Shock Protein 90 (Hsp90) inhibitor that has demonstrated enhanced antitumor activity in non-small-cell lung cancer (NSCLC) models when combined with EGFR inhibitors like erlotinib [1]. The table below summarizes its key details:

Property	Description
Drug Type	Small molecule [2]
Target	Hsp90 (Heat shock protein 90) [2]
Mechanism	Hsp90 modulator [2]
Molecular Formula	C ₁₉ H ₂₃ N ₅ O ₂ S [2]
CAS Registry	1052645-73-4 [2]

Hepatotoxicity is a recognized challenge for **pan-Hsp90 inhibitors** [3]. While direct hepatotoxicity studies on **CH5164840** are not found in the search results, this known class effect makes proactive risk assessment crucial for researchers.

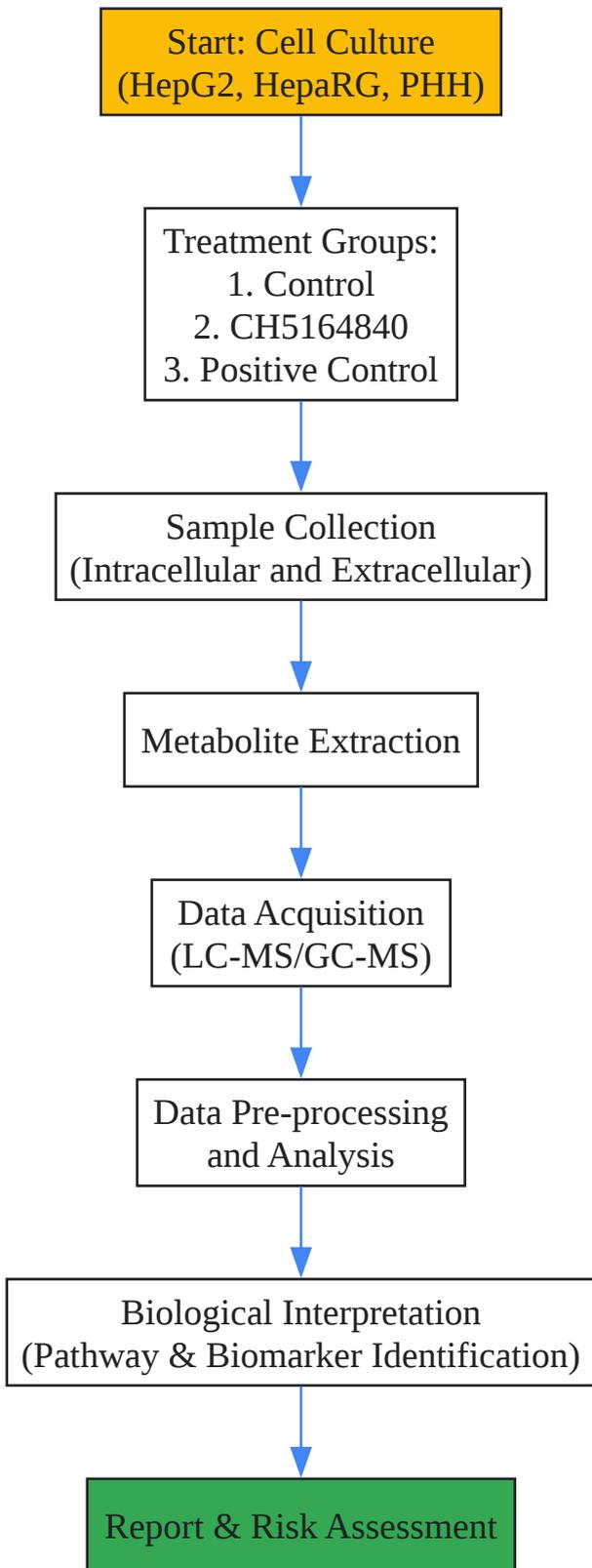
General Protocols for Hepatotoxicity Assessment

The following sections provide established methodologies you can adapt to evaluate the potential hepatotoxic risk of **CH5164840** in your experiments.

► In Vitro Hepatotoxicity Screening

This workflow uses human-relevant liver cell models to investigate early indicators of drug-induced liver injury (DILI).

Workflow Diagram: In Vitro Metabolomics Screening



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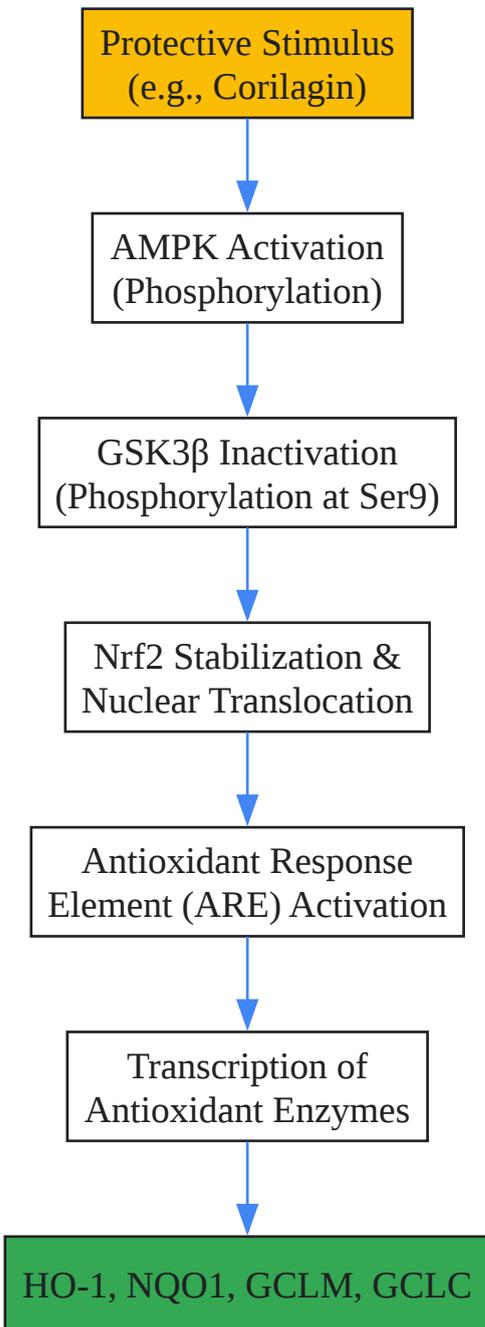
Detailed Methodology [4]:

- **Sample Collection:** Use human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes (PHHs). Seed cells in culture plates and treat with **CH5164840** across a range of concentrations. Include a vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control.
- **Metabolite Extraction:** After treatment, quench cell metabolism rapidly (e.g., using liquid nitrogen). Extract intracellular metabolites using a solvent system like methanol/acetonitrile/water. Collect the culture medium for extracellular metabolome (exometabolome) analysis.
- **Data Acquisition:** Analyze the metabolite extracts using mass spectrometry-based platforms, typically coupled with liquid or gas chromatography (LC-MS or GC-MS). This allows for the precise identification and quantitation of hundreds of metabolites.
- **Data Pre-processing and Analysis:** Process raw data using software for peak alignment, normalization, and metabolite identification. Use multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites with significantly altered levels between treated and control groups.
- **Biological Interpretation:** Map the significantly altered metabolites to metabolic pathways (e.g., using KEGG, MetaboAnalyst). Disturbances in pathways like glutathione metabolism, TCA cycle, bile acid synthesis, and lipid metabolism can serve as early indicators of hepatotoxicity.

► Investigating Protective Signaling Pathways

If hepatotoxicity is observed, you can investigate potential protective mechanisms. The diagram below illustrates the AMPK/GSK3 β -Nrf2 pathway, a key cellular defense mechanism against oxidative stress-induced liver injury that can be explored as a potential mitigation target [5].

Pathway Diagram: AMPK/GSK3 β -Nrf2 Antioxidant Pathway



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Experimental Techniques to Validate the Pathway [5]:

- **Western Blotting:** Confirm protein expression and phosphorylation status (e.g., p-AMPK, p-GSK3β, Nrf2, HO-1, NQO1) in treated vs. control liver cell or tissue lysates.
- **CRISPR/Cas9 Knockout:** Generate Nrf2-knockout cell lines (e.g., in HepG2). If the protective effect of a co-administered compound is abolished in these cells, it confirms the essential role of the Nrf2 pathway.

- **Pharmacological Inhibition:** Use specific inhibitors, such as Compound C for AMPK. If the compound's protective effect and Nrf2 activation are blocked by the inhibitor, it verifies AMPK's upstream role.
- **ROS Measurement:** Use fluorescent probes like DCFH-DA to quantify intracellular reactive oxygen species (ROS) levels, demonstrating the functional outcome of pathway activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of CH5164840? CH5164840 is a novel Hsp90 inhibitor. It binds to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function and leading to the proteasomal degradation of its client proteins, many of which are oncogenic drivers like EGFR. This results in potent antitumor activity [1] [3].

Q2: Why is hepatotoxicity a concern when researching Hsp90 inhibitors like CH5164840? Hepatotoxicity has been a major on-target dose-limiting toxicity observed in the clinical development of many **pan-Hsp90 inhibitors**. This is attributed to the inhibition of the Hsp90 α isoform and the induction of a pro-survival heat shock response (HSR) [3]. Therefore, monitoring liver function is critical.

Q3: What are some modern computational approaches for early hepatotoxicity risk assessment? **In vitro metabolomics** is a powerful tool that profiles metabolic changes in human liver cells after drug exposure, providing early insight into potential toxic mechanisms before overt cell death occurs [4]. Additionally, **AI-based molecular property prediction models** like SCAGE can predict various drug properties, including toxicity, by analyzing molecular structures and functional groups, helping to flag potential risks early in the drug design phase [6].

Q4: Are there strategies to mitigate Hsp90 inhibitor-related hepatotoxicity? Emerging strategies focus on developing **isoform-selective inhibitors**. Research indicates that Hsp90 β -selective inhibitors can modulate immunoregulatory pathways without eliciting the deleterious effects associated with pan-inhibition, offering a promising avenue to reduce toxicity [3].

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